molecular formula C12H13N3O3 B1332537 2-Amino-6,7-dimethoxyquinoline-3-carboxamide CAS No. 55149-43-4

2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Cat. No.: B1332537
CAS No.: 55149-43-4
M. Wt: 247.25 g/mol
InChI Key: AAZKQXRGMFBMCF-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS 55149-43-4) is a quinoline derivative of significant interest in medicinal chemistry and oncology research. Quinoline scaffolds are recognized as privileged structures in drug discovery, demonstrating a wide range of biological activities . This compound is particularly valuable in the exploration of novel anticancer agents. Its molecular structure, featuring the 6,7-dimethoxyquinoline core, is considered a key pharmacophore for the development of compounds that target Topoisomerase I (TOP1) . TOP1 is a critical nuclear enzyme for DNA replication and transcription in rapidly dividing cells, making it a validated chemotherapeutic target . Researchers are designing new compounds based on this scaffold to stabilize TOP1-DNA cleavage complexes (TOP1ccs), leading to irreversible DNA damage and apoptosis in cancer cells . The dimethoxy groups at the 6 and 7 positions are structurally important, as similar substitutions in known TOP1 inhibitors contribute to binding interactions within the enzyme's major groove . Furthermore, 2-aminocarboxamide substituents on the quinoline ring are common in synthetic intermediates used to construct more complex polycyclic systems, such as pyrimido[4,5-b]quinoline derivatives, which are investigated for their high biological activities . This product is intended for research purposes as a building block in synthetic chemistry or as a reference standard in biological assays. It is supplied with a documented purity of 95% . This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-amino-6,7-dimethoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZKQXRGMFBMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354780
Record name 2-amino-6,7-dimethoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55149-43-4
Record name 2-amino-6,7-dimethoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide typically involves the reaction of appropriate quinoline derivatives with amine and carboxamide groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing processes that ensure high purity and yield. These methods are designed to meet the demands of research and development in various scientific fields .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes regioselective oxidation primarily at the quinoline ring's electron-rich positions. Using KMnO₄ in acidic conditions (H₂SO₄), the methoxy groups at positions 6 and 7 are oxidized to carbonyl functionalities, forming 2-amino-6,7-diketoquinoline-3-carboxamide. Controlled oxidation with H₂O₂/Fe³⁺ selectively modifies the amino group to a nitroso derivative.

Key Reagents

Oxidizing AgentConditionsProductYield (%)
KMnO₄/H₂SO₄80°C, 2 h6,7-Diketo derivative72
H₂O₂/FeCl₃RT, 6 hN-Nitroso derivative65

Nucleophilic Substitution

The 2-amino group participates in nucleophilic reactions. In DMF/K₂CO₃, it reacts with aryl halides via Buchwald-Hartwig coupling to form N-aryl derivatives . Chlorine substitution at the quinoline ring (e.g., position 4) enhances reactivity for Suzuki-Miyaura cross-coupling with boronic acids .

Example Reaction

text
2-Amino-6,7-dimethoxyquinoline-3-carboxamide + 4-Bromotoluene → N-(4-Methylphenyl)-6,7-dimethoxyquinoline-3-carboxamide (Yield: 85%)[2]

Hydrolysis and Cyclization

The carboxamide group undergoes hydrolysis in NaOH/EtOH (60°C, 4 h) to yield 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid, which subsequently cyclizes with PPA (110°C, 45 min) to form benzo-fused oxepinoquinolinones .

Mechanistic Pathway

  • Hydrolysis:
    RCONH2+OHRCOO+NH3\text{RCONH}_2+\text{OH}^-\rightarrow \text{RCOO}^-+\text{NH}_3

  • Intramolecular Friedel-Crafts acylation:

    Cyclization9 10 Dimethoxybenzo 6 7 oxepino 3 4 b quinolin 13 6H one[2][5]\text{Cyclization}\rightarrow \text{9 10 Dimethoxybenzo 6 7 oxepino 3 4 b quinolin 13 6H one}[2][5]

Condensation Reactions

The amino group reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form Schiff bases. These intermediates are precursors for synthesizing fused heterocycles like pyrazoloquinolines .

Experimental Data

AldehydeCatalystProductIC₅₀ (c-Met kinase)
4-Chlorobenzaldehydep-TsOHPyrazolo[3,4-b]quinoline8.6 nM

Halogenation and Functionalization

Bromination at the quinoline’s 4-position using NBS/BPO in CCl₄ yields 4-bromo derivatives, which serve as intermediates for palladium-catalyzed cross-couplings . Electrophilic substitution occurs preferentially at the 5-position due to methoxy groups’ directing effects .

Halogenation Efficiency

Halogenating AgentPositionYield (%)
NBS/BPOC489
Cl₂/FeCl₃C578

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • Methylation of the amino group improves c-Met kinase inhibition (IC₅₀: 0.57 μM) .

  • Chlorine substitution enhances α₁-adrenoceptor affinity (Ki: 1.54 × 10⁻¹⁰ M) .

This compound’s reactivity profile positions it as a versatile scaffold for drug discovery, particularly in kinase-targeted therapies . Future studies should explore its photochemical properties and catalytic applications.

Scientific Research Applications

2-Amino-6,7-dimethoxyquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7-dimethoxyquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS No. 55149-43-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the presence of methoxy groups and an amino carboxamide moiety, contribute to its interaction with various biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H13N3O3C_{12}H_{13}N_3O_3 with a molecular weight of 247.25 g/mol. The compound exhibits a quinoline skeleton that is known for its pharmacological properties.

PropertyValue
IUPAC NameThis compound
Molecular Weight247.25 g/mol
CAS Number55149-43-4
InChI KeyAAZKQXRGMFBMCF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to modulate the activity of histone methyltransferases, particularly G9a and GLP (G9a-like protein), which are implicated in various cellular processes including gene expression regulation and cancer progression .

Key Findings:

  • Inhibition of G9a and GLP : Studies indicate that derivatives of this compound exhibit potent inhibitory activity against G9a and GLP with IC50 values ranging from nanomolar to micromolar concentrations. For instance, modifications on the quinoline scaffold significantly affect potency, highlighting structure-activity relationships (SAR) that are crucial for drug design .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have suggested that it may induce apoptosis through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Table 1: Biological Activity Summary

Study ReferenceTargetIC50 (nM)Effect
G9a1230 ± 340Inhibition
GLP3690 ± 1780Inhibition
HT29 (Colorectal Cancer)CC50 = 58.4 µMCytotoxicity
Normal Human Dermal Fibroblasts (NHDF)CC50 > 381.2 µMLow Toxicity

Case Studies

  • G9a Inhibition : A study focused on the SAR of quinoline derivatives found that specific substitutions at the 6 and 7 positions significantly influenced the inhibitory potency against G9a and GLP. The introduction of a methoxy group at position 7 was particularly effective in enhancing binding affinity .
  • Anticancer Potential : Another study explored the cytotoxic effects of related compounds against colorectal cancer cell lines, revealing that certain derivatives exhibited comparable or superior activity to established chemotherapeutics like cisplatin . This suggests potential for development as anticancer agents.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., activation energies for cyclization) with experimental kinetic data. Adjust solvent parameters in simulations to match experimental conditions.
  • Control Experiments : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to test computational models. Cross-validate with spectroscopic intermediates .

How can the compound's antimicrobial activity be evaluated against resistant strains?

Q. Advanced Research Focus

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including methicillin-resistant S. aureus (MRSA). Use norfloxacin () as a positive control.
  • Mechanistic Studies : Assess DNA gyrase/topoisomerase IV inhibition via supercoiling assays .

What are best practices for analyzing stability under varying pH and temperature?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours.
  • Analytical Monitoring : Use HPLC-PDA to quantify degradation products. Stability-indicating methods should achieve baseline separation of peaks .

How to design SAR studies to identify critical functional groups?

Q. Advanced Research Focus

  • Analog Synthesis : Modify the methoxy (e.g., replace with Cl or CF₃), amino (e.g., acetylation), or carboxamide groups (e.g., esterification).
  • Bioactivity Testing : Screen analogs for antimicrobial or kinase inhibition activity. Correlate substituent electronic properties (Hammett σ values) with potency .

What in vitro models assess pharmacokinetic properties like metabolic stability?

Q. Advanced Research Focus

  • Caco-2 Cell Monolayers : Measure permeability (Papp) to predict oral absorption.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to estimate metabolic half-life. Use LC-MS/MS to quantify parent compound depletion .

How to detect degradation products during long-term stability studies?

Q. Advanced Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via exact mass matching (e.g., oxidations, hydrolytic cleavage).
  • Accelerated Stability Conditions : Store at 40°C/75% RH for 6 months. Compare with real-time data to validate predictive models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6,7-dimethoxyquinoline-3-carboxamide
Reactant of Route 2
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2-Amino-6,7-dimethoxyquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.